molecular formula C7H4Cl3NO2S B11962405 Trichloromethyl 4-nitrophenyl sulfide CAS No. 713-66-6

Trichloromethyl 4-nitrophenyl sulfide

Cat. No.: B11962405
CAS No.: 713-66-6
M. Wt: 272.5 g/mol
InChI Key: PBCJPHDFBOPCHJ-UHFFFAOYSA-N
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Description

Trichloromethyl 4-nitrophenyl sulfide is an organosulfur compound with the molecular formula C7H4Cl3NO2S It is known for its unique chemical structure, which includes a trichloromethyl group attached to a 4-nitrophenyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trichloromethyl 4-nitrophenyl sulfide typically involves the reaction of 4-nitrophenyl thiol with trichloromethyl reagents under controlled conditions. One common method includes the use of trichloromethyl chloroformate as a reagent, which reacts with 4-nitrophenyl thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Trichloromethyl 4-nitrophenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

Trichloromethyl 4-nitrophenyl sulfide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of trichloromethyl 4-nitrophenyl sulfide involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitrophenyl group can participate in electrophilic aromatic substitution. These reactions enable the compound to interact with a wide range of molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups makes it a versatile compound in various chemical and biological contexts .

Properties

CAS No.

713-66-6

Molecular Formula

C7H4Cl3NO2S

Molecular Weight

272.5 g/mol

IUPAC Name

1-nitro-4-(trichloromethylsulfanyl)benzene

InChI

InChI=1S/C7H4Cl3NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H

InChI Key

PBCJPHDFBOPCHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC(Cl)(Cl)Cl

Origin of Product

United States

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